3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1184916-86-6 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H12N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5-9H,1-2,4H2 |
InChI Key |
UKHAGRJCECAOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CNC2NC1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrrole Derivatives with Active Methylene Compounds
A widely reported synthetic approach involves the cyclocondensation reaction of substituted 2-amino-1H-pyrrole derivatives with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acidic media.
- Procedure : A mixture of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and the active methylene compound is refluxed in acetic acid with catalytic hydrochloric acid for approximately 4 hours.
- Outcome : This reaction yields substituted 1H-pyrrolo[2,3-b]pyridine derivatives, including the hexahydro analogs, after purification by silica gel column chromatography.
- Mechanism : The reaction proceeds via nucleophilic attack of the amino group on the activated methylene compound, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.
Fusion with Urea or Thiourea to Form Pyrrolopyrimidine Derivatives
Although this method primarily targets pyrrolopyrimidine frameworks, it is closely related and provides insight into the versatility of the pyrrolo[2,3-b]pyridine core synthesis.
- Procedure : Fusion of the amino-pyrrole derivatives with urea or thiourea at elevated temperatures for short durations (e.g., 15 minutes) yields pyrrolopyrimidine derivatives.
- Relevance : This method demonstrates the adaptability of the bicyclic pyrrolo system to further heterocyclic elaboration, which can be relevant for modifying the hexahydro-pyrrolo[2,3-b]pyridine scaffold.
Alternative Synthetic Routes
While the above method is the most documented for the hexahydro-1H-pyrrolo[2,3-b]pyridine, other synthetic strategies reported for related pyrrolo fused systems include:
- Condensation of 5-aminopyrazoles with α-oxoketene dithioacetals catalyzed by trifluoroacetic acid, leading to pyrrolo fused heterocycles with potential for structural analogs of the target compound.
- Multicomponent reactions involving substituted pyrrole derivatives and various electrophiles under acidic or catalytic conditions to form the bicyclic core efficiently.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Data
- The cyclocondensation method yields compounds confirmed by IR, mass spectrometry, and NMR spectroscopy, showing characteristic absorption bands for NH, NH2, C=N, and C=O groups where applicable.
- Elemental analysis confirms the expected molecular composition.
- TLC and column chromatography are effective for monitoring reaction progress and purification.
- The synthetic routes are practical, scalable, and allow for structural diversity by varying substituents on the starting pyrrole and methylene compounds.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced saturated compounds, and substituted pyrrolopyridines .
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine (7-Azaindole)
- Structure : Fully aromatic bicyclic system with nitrogen at positions 1 (pyrrole) and 3 (pyridine).
- Electronics : High π-electron density due to aromaticity, enabling strong π-π stacking interactions in enzyme binding .
- Applications : Used in AAK1 inhibitors (Kd = 53 nM for unsubstituted derivatives) and IKKα/β inhibitors .
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine
Pyrrolo[3,2-c]pyridine (5-Azaindole)
Pyrrolo[2,3-d]pyrimidine
- Structure : Pyrimidine ring fused to pyrrole, increasing hydrogen-bonding capacity.
- Applications : BTK inhibitors; linear regression studies on 52 analogs highlight its potency over pyrrolo[2,3-b]pyridines in rheumatoid arthritis models .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic nitrogen-containing compound that has gained attention for its potential biological activities. This article explores its biological activity based on various studies and findings.
- IUPAC Name : this compound
- CAS Number : 1184916-86-6
- Molecular Formula : C7H12N2
- Molecular Weight : 124.18 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its cytotoxic properties and potential therapeutic applications.
Cytotoxic Activity
Recent studies have identified derivatives of pyrrolo[2,3-b]pyridine with significant cytotoxic effects against various cancer cell lines. For instance:
- A study indicated that several derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .
- The mechanism of action is thought to involve inhibition of the HGF/MET signaling pathway, which is crucial in many cancers .
Neuropharmacological Effects
Research has also highlighted the neuropharmacological potential of compounds related to this compound:
- Compounds derived from this structure have shown promise as antagonists for dopamine receptors. In particular, they may serve as therapeutic agents for neuropsychiatric disorders by modulating dopaminergic signaling .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrrolo derivatives. Key findings include:
- Modifications at specific positions on the pyrrolo ring significantly affect cytotoxic potency and selectivity towards cancer cells.
- The introduction of substituents can enhance binding affinity to molecular targets involved in cancer progression and neuropharmacological pathways .
Case Study 1: Anticancer Activity
A series of experiments were conducted using derivatives of this compound against various cancer cell lines. The results demonstrated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | HGF/MET inhibition |
| Compound B | A549 (Lung) | 10 | Apoptosis induction |
| Compound C | HeLa (Cervical) | 20 | Cell cycle arrest |
These findings suggest that modifications to the core structure can lead to enhanced anticancer properties.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological study assessing dopamine receptor antagonism:
| Compound | Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|---|
| Compound D | D3 Receptor | 50 nM | Antagonistic |
| Compound E | D2 Receptor | 30 nM | Partial Agonist |
These results indicate that certain derivatives may be useful in treating conditions such as schizophrenia or Parkinson's disease by selectively targeting dopamine receptors .
Q & A
Q. What is the core structural and electronic configuration of 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine, and how does it influence reactivity?
The compound features a bicyclic scaffold with a partially saturated pyrrolo[2,3-b]pyridine core. The hexahydro modification introduces conformational rigidity, enhancing stereochemical control in derivatization. The nitrogen atoms at positions 1 and 7 (pyridine ring) act as hydrogen bond acceptors, critical for kinase hinge-binding interactions. Substituents at positions 3, 4, and 5 modulate electronic density, affecting nucleophilic/electrophilic reactivity .
Q. What are the standard synthetic routes for preparing the hexahydropyrrolo[2,3-b]pyridine scaffold?
Key methods include:
- Cyclocondensation : Hexamine and acetic acid under reflux to form the pyrrolidine ring ( , Scheme 2).
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst ( , Scheme 5).
- Halogenation : Bromination or chlorination at position 4 or 6 for further functionalization ().
- Reductive alkylation : H₂/Pd-C for saturation of the pyrrole ring ( , Step d).
Table 1: Common Synthetic Intermediates
| Intermediate | Key Reagents/Conditions | Application |
|---|---|---|
| 4-bromo-1H-pyrrolo[2,3-b]pyridine | NBS in DMF, 0°C → rt | Cross-coupling precursor |
| 1-methyl-1H-pyrrolo[2,3-b]pyridine | NaH/MeI in THF | N-alkylation for stability |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize hexahydropyrrolo[2,3-b]pyridine derivatives for kinase inhibition?
- Hinge-binding modifications : Fluorine at position 3 enhances selectivity for B-RAF V600E by forming a water-mediated H-bond ( ).
- DFG-loop conformation : Bulky substituents at position 5 (e.g., benzyl groups) induce a helical DFG-loop in FAK, improving cellular potency ( ).
- Solubility optimization : Introduction of polar groups (e.g., -COOH at position 7) via MnO₂ oxidation improves pharmacokinetics ( , Step e).
Table 2: SAR Trends in Kinase Inhibitors
| Substituent Position | Effect on Activity | Target Kinase |
|---|---|---|
| 3-Fluoro | ↑ B-RAF inhibition (IC₅₀ < 10 nM) | V600E B-RAF |
| 5-Benzoyl | Induces DFG-loop helical conformation | FAK (IC₅₀ = 0.8 μM) |
Q. What experimental strategies address selectivity challenges in kinase inhibition?
- Kinase panel screening : Test against >50 kinases (e.g., FAK, SRC, JAK2) to identify off-target effects.
- Co-crystallography : Resolve binding modes (e.g., FAK-pyrrolo[2,3-b]pyridine complexes) to refine steric clashes with non-target kinases ( ).
- Proteolysis-targeting chimeras (PROTACs) : Degrade specific kinases by linking the scaffold to E3 ligase recruiters .
Q. How can synthetic routes resolve contradictions in anti-parasitic vs. anticancer activity data?
- Positional isomerism : Anti-T. cruzi activity correlates with 3-nitro substituents ( ), while anticancer activity requires 4-chloro groups ( ).
- Metabolic stability : Ethyl groups at position 5 reduce hepatic clearance in anticancer agents but increase toxicity in antiparasitics ( ).
Q. What computational methods validate the scaffold’s utility in fragment-based drug discovery?
- SPR screening : Surface plasmon resonance identifies fragments binding to FAK’s hinge region (KD < 100 μM) ( ).
- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., nitration at position 3 vs. 4) ( ).
Methodological Challenges
Q. What are the limitations of current PET imaging probes derived from pyrrolo[2,3-b]pyridine scaffolds?
- Radiolabeling efficiency : Fluorine-18 incorporation at position 3 requires harsh conditions (e.g., K₂CO₃, 100°C), reducing radiochemical yield (<15%) ( ).
- Blood-brain barrier (BBB) penetration : LogP > 3.5 limits CNS uptake; introduction of -OH or -NH₂ groups improves BBB permeability but reduces target affinity .
Q. How can stereochemical outcomes be controlled during hexahydro ring saturation?
- Catalyst selection : Pd-C under H₂ yields cis-fused products, while Rh/Al₂O₃ favors trans-isomers ( , Step d).
- Chiral auxiliaries : Use (-)-menthol derivatives to induce enantioselectivity in N-alkylation ().
Data Contradiction Analysis
Q. Why do some pyrrolo[2,3-b]pyridine derivatives show cytotoxicity in cancer cells but not in normal cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
